4-Bromo-7-chloro-6-methoxyquinoline
Description
4-Bromo-7-chloro-6-methoxyquinoline is a halogenated quinoline derivative featuring a fused benzene-pyridine core with bromo (Br), chloro (Cl), and methoxy (OCH₃) substituents at positions 4, 7, and 6, respectively. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation properties . The strategic placement of halogens and methoxy groups in this compound enhances its lipophilicity and reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
4-bromo-7-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3 |
InChI Key |
BWQKDACWXJTHKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline typically involves the bromination and chlorination of methoxyquinoline derivatives. One common method involves the reaction of 6-bromo-7-methoxy-4-quinolinol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then cooled and poured into saturated aqueous sodium carbonate with ice while stirring. The resulting suspension is filtered, and the solid is washed with water and vacuum-dried overnight to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step during synthesis.
Sodium Carbonate: Used to neutralize the reaction mixture and precipitate the product.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-7-chloro-6-methoxyquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-6-methoxyquinoline involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Bromo-7-chloro-6-methoxyquinoline with key analogs, highlighting substituent positions, molecular properties, and synthesis routes:
Biological Activity
4-Bromo-7-chloro-6-methoxyquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZJLLMWLVDZVMFP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C2=C1C=C(C=C2)Cl)Br |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, which alters their activity and leads to various biological effects. The specific pathways and targets are subjects of ongoing research, but initial studies suggest that it may inhibit certain enzyme activities related to disease processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it has efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example:
- Study Findings : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against several Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
- Case Study : In a recent case study involving human cancer cell lines (e.g., HeLa and HepG2), the compound showed cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating its potential as a therapeutic agent in cancer treatment .
Antimalarial Activity
The compound's structure suggests potential antimalarial properties similar to other quinoline derivatives.
- Research Findings : A comparative study found that compounds related to this compound demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, outperforming chloroquine in some cases .
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
